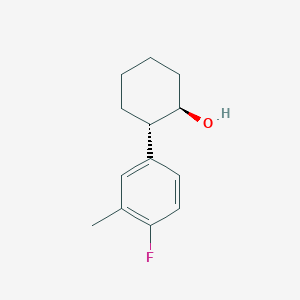
(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol: is a chiral compound with a cyclohexanol core substituted by a fluoro and methyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexanone derivative.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with the cyclohexanone derivative to form the corresponding alcohol.
Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The alcohol group in (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol can be oxidized to form the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the corresponding cyclohexane derivative.
Substitution: The fluoro and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanone.
Reduction: Formation of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexane.
Substitution: Formation of various substituted cyclohexanol derivatives.
科学的研究の応用
(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Material Science: The compound is used in the synthesis of advanced materials with specific optical and electronic properties.
Biological Studies: It serves as a model compound in studying enzyme-catalyzed reactions and chiral recognition processes.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The cyclohexanol core provides a rigid framework that enhances the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
(1R,2S)-2-(4-chloro-3-methylphenyl)cyclohexan-1-ol: Similar structure but with a chloro group instead of a fluoro group.
(1R,2S)-2-(4-fluoro-3-ethylphenyl)cyclohexan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexan-1-one: Similar structure but with a ketone group instead of an alcohol group.
Uniqueness
- The presence of the fluoro group enhances the compound’s lipophilicity and metabolic stability.
- The chiral centers provide specific stereochemical properties that are crucial for its biological activity.
- The combination of fluoro and methyl groups offers a unique balance of electronic and steric effects, making it a valuable compound in various applications.
特性
IUPAC Name |
(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMFHSGOHAVGAM-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCCC2O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H]2CCCC[C@H]2O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














